molecular formula C8H4ClNO3 B1583256 6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione CAS No. 24088-81-1

6-Chloro-2h-1,3-benzoxazine-2,4(3h)-dione

Cat. No. B1583256
CAS RN: 24088-81-1
M. Wt: 197.57 g/mol
InChI Key: QYCPYRXDUHFORA-UHFFFAOYSA-N
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Patent
US07262325B2

Procedure details

222 L of dry dimethylacetamide is charged to a dry 200 gallon glass-lined reactor. The reactor agitator is set to 100–125 rpm. Cooling is applied to the condenser and valve reactor overheads are set for distillation. 41.6 kg of dry anhydrous sodium carbonate is charged to the reactor and the reactor charging port is closed. Caution is used due to some off-gassing and a slight exothermic reaction. 77.5 kg of dry 6-chloro-2H-1,3-benzoxazine-2,4(3H)-dione is charged to the reactor. Quickly, 88 kg of dry ethyl-8-bromooctanoate is charged to the reactor. The reaction is evacuated to 22–24 inches of vacuum and the reactor temperature is raised to 65–75° C. The reactor temperature is maintained and the contents are watched for foaming. The reactor mixture is sampled and monitored for conversion by monitoring for the disappearance of the bromo ester in the reaction mixture by gas chromatography. The reaction is complete after 7 hours. The vacuum is broken and the reactor contents are cooled to 45–50° C. The contents are centrifuged and the filtrate sent into a second 200 gallon glass-lined reactor. 119 L of ethanol (200 proof denatured with 0.5% toluene) is charged to the first 200 gallon reactor, warmed to about 45° C. and the filter cake washed with warm ethanol and this wash is charged to the reaction mixture in the second 200 gallon reactor.
Quantity
77.5 kg
Type
reactant
Reaction Step One
Quantity
88 kg
Type
reactant
Reaction Step Two
Quantity
222 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:10][C:9](=O)[NH:8][C:7](=[O:12])[C:6]=2[CH:13]=1.C([O:16][C:17](=[O:26])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]CBr)C>CC(N(C)C)=O>[Cl:1][C:2]1[CH:13]=[C:6]([C:7]([NH:8][CH2:9][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][C:17]([OH:26])=[O:16])=[O:12])[C:5]([OH:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
77.5 kg
Type
reactant
Smiles
ClC=1C=CC2=C(C(NC(O2)=O)=O)C1
Step Two
Name
Quantity
88 kg
Type
reactant
Smiles
C(C)OC(CCCCCCCBr)=O
Step Three
Name
Quantity
222 L
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
DISTILLATION
Type
DISTILLATION
Details
are set for distillation
ADDITION
Type
ADDITION
Details
41.6 kg of dry anhydrous sodium carbonate is charged to the reactor
CUSTOM
Type
CUSTOM
Details
is closed
CUSTOM
Type
CUSTOM
Details
a slight exothermic reaction
CUSTOM
Type
CUSTOM
Details
The reaction is evacuated to 22–24 inches of vacuum
TEMPERATURE
Type
TEMPERATURE
Details
the reactor temperature is raised to 65–75° C
TEMPERATURE
Type
TEMPERATURE
Details
The reactor temperature is maintained
ALIQUOT
Type
ALIQUOT
Details
The reactor mixture is sampled
TEMPERATURE
Type
TEMPERATURE
Details
the reactor contents are cooled to 45–50° C
CUSTOM
Type
CUSTOM
Details
the filtrate sent into a second 200 gallon glass-lined reactor
ADDITION
Type
ADDITION
Details
119 L of ethanol (200 proof denatured with 0.5% toluene) is charged to the first 200 gallon reactor
WASH
Type
WASH
Details
the filter cake washed with warm ethanol
ADDITION
Type
ADDITION
Details
this wash is charged to the reaction mixture in the second 200 gallon reactor

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.